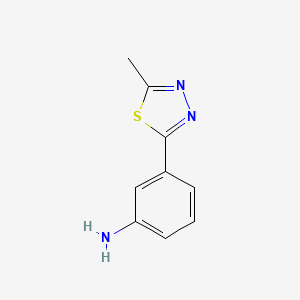
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” is a chemical compound with the CAS Number: 924833-38-5 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 3-(5-methyl-1H-1lambda3,3,4-thiadiazol-2-yl)aniline .
Molecular Structure Analysis
The InChI code for “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” is 1S/C9H10N3S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5,13H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” include a molecular weight of 192.26 . The compound should be stored at a temperature of 28 C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is known for its antimicrobial properties. Compounds with this moiety, such as sulfamethoxazole and acetazolamide, exhibit diverse biological actions including anti-microbial effects. It’s plausible that “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” could be explored for its potential use in developing new antimicrobial agents .
Antiepileptic Agents
The 1,3,4-thiadiazole scaffold has been used to synthesize compounds with anticonvulsant activity. Given this background, “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” could be investigated as an antiepileptic agent .
Antifungal Activity
Some thiadiazole derivatives have shown high antifungal activity against clinical isolates of Candida albicans. This suggests a possible application of “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” in antifungal research .
Antioxidant Properties
Thiadiazole derivatives have been assessed for their antioxidant potential. “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” could be evaluated for its ability to scavenge free radicals and act as an antioxidant .
Eigenschaften
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHZNZWEOBBIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587932 |
Source


|
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline | |
CAS RN |
924833-38-5 |
Source


|
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

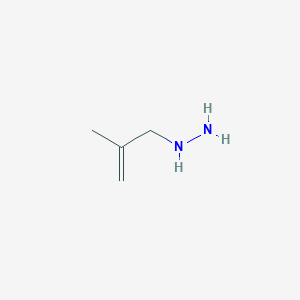



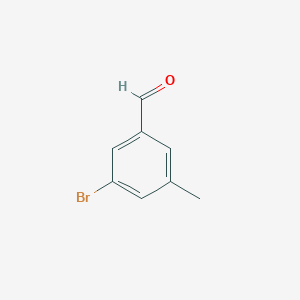
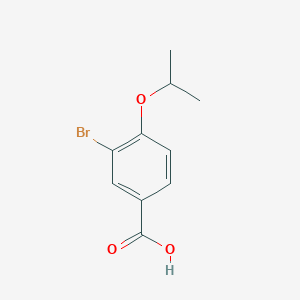
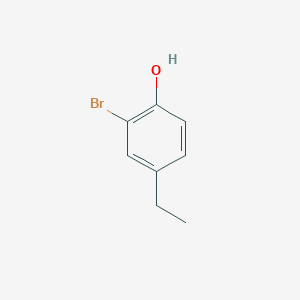
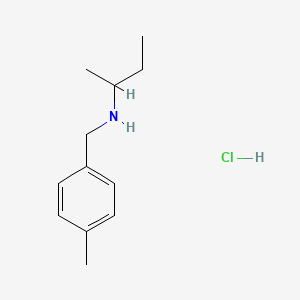
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
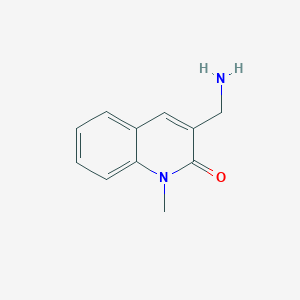
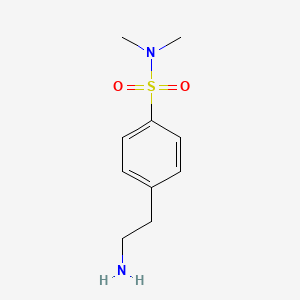
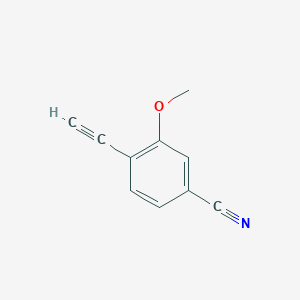

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)